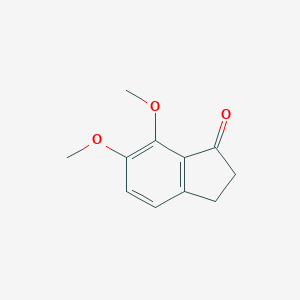

6,7-Dimethoxy-1-indanone

説明

Structure

3D Structure

特性

IUPAC Name |

6,7-dimethoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-13-9-6-4-7-3-5-8(12)10(7)11(9)14-2/h4,6H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUDFFGGORMLAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CCC2=O)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60571064 | |

| Record name | 6,7-Dimethoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57441-74-4 | |

| Record name | 6,7-Dimethoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 6,7 Dimethoxy 1 Indanone

Classical and Established Synthetic Routes

The synthesis of 6,7-Dimethoxy-1-indanone has been approached through several well-established chemical transformations. These classical routes often form the foundation for more contemporary synthetic strategies.

Condensation and Cyclization Reactions from Substituted Anisoles or Phenols

One of the fundamental approaches to constructing the 1-indanone (B140024) skeleton involves the condensation and subsequent cyclization of appropriately substituted aromatic compounds. While specific examples directly leading to this compound are not extensively detailed in the provided context, the general principle is a cornerstone of indanone synthesis. For instance, the condensation of 2,5-dimethoxybenzaldehyde (B135726) with indane-1,3-dione under acidic conditions is a known method for producing related dimethoxy-1-indanone structures. smolecule.com This highlights the utility of building the carbon framework through condensation followed by an intramolecular ring-closing reaction.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a powerful and widely utilized method for the synthesis of aryl ketones, including 1-indanones. This reaction typically involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. In the context of this compound, this would involve an intramolecular Friedel-Crafts acylation of a suitable precursor. orgsyn.org

Contemporary modifications to this classic reaction have been developed to improve efficiency and yield. For example, microwave-assisted Friedel-Crafts acylation has been shown to significantly accelerate the reaction time compared to conventional heating methods. smolecule.com The use of specific catalysts, such as scandium(III) triflate (Sc(OTf)₃), has also been reported to effectively catalyze the intramolecular Friedel-Crafts acylation of benzyl (B1604629) Meldrum's acid derivatives to produce various polysubstituted 1-indanones. researchgate.net

A notable challenge in Friedel-Crafts acylation is controlling regioselectivity, especially when multiple positions on the aromatic ring are available for substitution. In the synthesis of a related compound, 5,6-dimethoxy-2-methyl-1-indanone, the choice of solvent was found to be crucial in directing the acylation to the desired position. orgsyn.org Nitromethane (B149229) provided the highest selectivity for the desired product over its regioisomer. orgsyn.org

| Parameter | Condition | Outcome | Reference |

| Reaction Type | Intramolecular Friedel-Crafts Acylation | Synthesis of 1-Indanone Derivatives | orgsyn.org |

| Catalyst | Scandium(III) triflate (Sc(OTf)₃) | Effective for benzyl Meldrum's acid derivatives | researchgate.net |

| Solvent (for selectivity) | Nitromethane | High selectivity for 5,6-dimethoxy-2-methyl-1-indanone over its regioisomer | orgsyn.org |

| Alternative Solvents | Acetonitrile, Toluene, Chlorobenzene | Lower selectivity compared to nitromethane | orgsyn.org |

| Enhancement | Microwave Irradiation | Accelerates reaction time | smolecule.com |

Cyclization of 3-Arylpropionic Acids

The intramolecular cyclization of 3-arylpropionic acids is a direct and common method for the preparation of 1-indanones. semanticscholar.org This approach is environmentally advantageous as it produces water as the primary byproduct. semanticscholar.org The specific precursor for this compound would be 3-(3,4-dimethoxyphenyl)propionic acid. jst.go.jpsigmaaldrich.comepa.govnih.gov

Lanthanide triflates, particularly terbium(III) triflate (Tb(OTf)₃), have been identified as effective catalysts for the dehydrative cyclization of 3-arylpropionic acids to form 1-indanones. semanticscholar.orgbeilstein-journals.orgresearchgate.netlookchem.com This reaction is typically carried out at high temperatures, such as 250 °C in o-dichlorobenzene. semanticscholar.orgresearchgate.net The methodology has proven effective even for deactivated 3-arylpropionic acids containing halogen atoms on the aromatic ring, yielding moderate to good results. researchgate.netlookchem.com

| Catalyst | Substrate | Product | Yield | Reference |

| Tb(OTf)₃ | 3-Arylpropionic acids | Substituted 1-indanones | Up to 74% | beilstein-journals.orgnih.gov |

| Tb(OTf)₃ | Halogenated 3-arylpropionic acids | Halogenated 1-indanones | Moderate to good | researchgate.netlookchem.com |

Traditional protic acids like polyphosphoric acid (PPA) and sulfuric acid are also commonly employed to facilitate the cyclization of 3-arylpropionic acids. semanticscholar.orgnih.gov These strong acids act as both catalyst and dehydrating agent. The cyclization of 3-(3,4-dimethoxyphenyl)propionic acid using polyphosphoric acid has been reported to yield this compound. semanticscholar.org Similarly, both arylpropionic and 3-arylacrylic acids can undergo cyclization in the presence of polyphosphoric and sulfuric acids to produce 1-indanones in good yields, typically ranging from 60-90%. nih.gov

Preparation from Acid Chlorides

An alternative to the direct cyclization of carboxylic acids is the conversion of the acid to a more reactive species, such as an acid chloride, followed by intramolecular Friedel-Crafts acylation. semanticscholar.org This two-step process, while generating more waste, can be highly effective. The first synthesis of the parent 1-indanone involved the reaction of phenylpropionic acid chloride with aluminum chloride. beilstein-journals.org This general strategy can be applied to the synthesis of substituted indanones like this compound.

An improved one-pot process has been described where benzoic acids are reacted with thionyl chloride to form the acyl chloride in situ, which then reacts with ethylene. The resulting intermediate undergoes an intramolecular Friedel-Crafts alkylation to furnish the 1-indanone. researchgate.net

Synthesis from Cyclic Esters

The use of cyclic esters, such as β-propiolactone, provides a direct route to the indanone core. In a reaction catalyzed by aluminum chloride in benzene (B151609), β-propiolactone can yield 1-indanone. The order of addition of the reagents has been noted to significantly impact the reaction's efficiency, with the addition of the lactone to aluminum chloride in benzene resulting in a more favorable yield. nih.gov This general approach can be adapted for the synthesis of substituted indanones like this compound, provided the appropriately substituted starting materials are used.

Advanced and Modern Synthetic Approaches

Recent advancements in organic synthesis have introduced more sophisticated and efficient methods for constructing the indanone framework. These modern techniques often employ transition-metal catalysts to facilitate complex bond formations in a controlled and selective manner.

Transition-Metal-Catalyzed Domino Reductive Cyclization of Alkynes and o-Bromoaryl Aldehydes

An innovative approach involves a nickel-catalyzed domino reductive cyclization of alkynes with o-bromoaryl aldehydes. dicp.ac.cnresearchgate.net This method provides a direct pathway to indanones and is noted for its broad substrate scope and tolerance of various functional groups. dicp.ac.cnresearchgate.net The reaction proceeds with excellent regio- and diastereoselectivity. dicp.ac.cnresearchgate.net Mechanistic studies suggest the formation of indenol intermediates through the cyclization of the starting materials, which then undergo a hydrogen autotransfer to yield the final indanone product. dicp.ac.cnresearchgate.net

| Catalyst/Reagent | Reactants | Product | Yield | Reference |

| Nickel Catalyst | Alkyne and o-Bromoaryl Aldehyde | Indanone | Good | dicp.ac.cnresearchgate.net |

Rhodium-Catalyzed Carbonylative Arylation of Alkynes

Rhodium-catalyzed reactions have also been effectively utilized in the synthesis of indanones. One such method is the carbonylative arylation of alkynes. This process is believed to proceed through the formation of an acyl-rhodium species from an arylboron reagent and carbon monoxide. This intermediate then adds across the alkyne, followed by cyclization and reductive elimination to afford the indanone. Another rhodium-catalyzed approach involves the [2+2+2] cycloaddition of alkynes with isocyanates, which can be used to construct N-aryl-2-pyridones and demonstrates the versatility of rhodium catalysts in cyclization reactions. thieme-connect.de

Nazarov Reaction Applications in Indanone Synthesis

The Nazarov cyclization is a powerful tool for the synthesis of cyclopentenone derivatives, including indanones. guidechem.comresearchgate.net This reaction involves the acid-catalyzed conrotatory electrocyclization of a divinyl ketone or a pentadienyl cation. guidechem.comresearchgate.net The reaction can be initiated by various protic or Lewis acids. guidechem.com For instance, copper trifluoroacetate (B77799) has been used as a catalyst in a tandem Nazarov cyclization-electrophilic fluorination to produce fluorine-containing 1-indanone derivatives. guidechem.com The Nazarov reaction is considered one of the most direct methods for preparing indanones from aryl vinyl ketone precursors. researchgate.net

| Reaction Type | Catalyst | Precursor | Product | Reference |

| Nazarov Cyclization | Protic or Lewis Acid | Divinyl Ketone/Aryl Vinyl Ketone | Indanone | guidechem.comresearchgate.net |

| Tandem Nazarov Cyclization-Electrophilic Fluorination | Copper Trifluoroacetate | Divinyl Ketone | Fluorine-containing 1-Indanone | guidechem.com |

One-Pot Processes from Benzoic Acids

The development of one-pot syntheses offers significant advantages in terms of efficiency and scalability. An effective one-pot process for preparing 1-indanones from benzoic acids has been developed. beilstein-journals.orgresearchgate.net This method involves the in-situ formation of an acyl chloride from the corresponding benzoic acid using thionyl chloride. The acyl chloride then reacts with ethylene, and the resulting intermediate undergoes an intramolecular Friedel–Crafts alkylation to form the 1-indanone. beilstein-journals.orgresearchgate.net This streamlined process combines multiple steps into a single reaction vessel, making it a cost-effective and practical approach for manufacturing various 1-indanone derivatives. researchgate.net

Enantioselective Biocatalytic Preparations

While specific examples for the direct enantioselective biocatalytic preparation of this compound are not prevalent, biocatalysis offers a promising avenue for producing chiral indanone derivatives. For instance, the resolution of 4-cyano-1-aminoindane has been achieved using lipase (B570770) CAL-B, demonstrating the potential of enzymes in the enantioselective synthesis of indane-related structures. google.com Furthermore, the direct asymmetric reductive amination of indanones to chiral amines can be accomplished using transaminases or amine dehydrogenases. google.com Although a novel enzyme, AKR-3, has shown activity towards 2-indanone, its application to this compound has not been specified. ucl.ac.uk The field of biocatalysis is rapidly expanding, and the discovery of new enzymes with tailored specificities may soon provide direct and efficient routes to enantiomerically pure this compound. ucl.ac.ukrsc.org

Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives

A significant and versatile method for the synthesis of 1-indanone frameworks, including substituted variants like this compound, involves the catalytic intramolecular Friedel-Crafts acylation of benzyl Meldrum's acid derivatives. nih.govbeilstein-journals.org This approach is valued for its use of Meldrum's acid derivatives, which are stable, easily prepared, and can be handled and purified with relative ease. nih.govbeilstein-journals.org The reaction is typically catalyzed by metal trifluoromethanesulfonates (metal triflates), which have proven effective under mild conditions. nih.gov

The synthesis of various polysubstituted 1-indanones has been thoroughly investigated using this method. nih.gov Catalysts such as Scandium(III) triflate (Sc(OTf)₃), Dysprosium(III) triflate (Dy(OTf)₃), and Ytterbium(III) triflate (Yb(OTf)₃) have been successfully employed. beilstein-journals.orgacs.org The reaction demonstrates a broad tolerance for various functional groups on the aromatic ring and the benzyl moiety, including ethers, halides, nitriles, and silyl (B83357) ethers. nih.gov This functional group compatibility makes the method highly adaptable for producing a diverse range of 1-indanone derivatives. nih.gov The yields of the resulting 1-indanones can range from moderate to excellent, depending on the specific substrate and the chosen catalyst. beilstein-journals.org

The general reaction involves the cyclization of a 5-benzyl Meldrum's acid derivative. The electron-rich aromatic ring attacks the electrophilic carbonyl carbon of the Meldrum's acid moiety, facilitated by the Lewis acid catalyst, leading to the formation of the five-membered ring of the indanone system. nih.gov

Table 1: Catalytic Intramolecular Friedel-Crafts Acylation for 1-Indanone Synthesis

| Catalyst (mol %) | Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Sc(OTf)₃ (10) | 5-(3,4-Dimethoxybenzyl)Meldrum's acid | 1,2-Dichloroethane | 80 | 1 | 86 |

| Cu(OTf)₂ (10) | 5-(3,4-Dimethoxybenzyl)Meldrum's acid | 1,2-Dichloroethane | 80 | 1 | 82 |

| Yb(OTf)₃ (10) | 5-(4-Methoxybenzyl)Meldrum's acid | 1,2-Dichloroethane | 80 | 2 | 75 |

| Sc(OTf)₃ (10) | 5-(3-Methoxybenzyl)Meldrum's acid | 1,2-Dichloroethane | 80 | 1 | 83 |

This table presents representative data for the synthesis of substituted 1-indanones using the described methodology, based on findings from Fillion, E., et al. (2005). nih.gov

Synthesis of Labeled this compound for Mechanistic Studies

The synthesis of isotopically labeled compounds is a cornerstone of mechanistic studies in chemistry and biology. acs.org By selectively replacing certain atoms with their heavier isotopes, researchers can trace the metabolic fate of a molecule, elucidate reaction mechanisms, and study kinetic isotope effects. acs.org

Deuterated Analogs for Metabolic Pathway Elucidation

Deuterium-labeled analogs of this compound (commonly referred to in literature as 5,6-dimethoxy-1-indanone) are synthesized to serve as probes for understanding its metabolic pathways. acs.orgrsc.org The introduction of deuterium (B1214612), a stable isotope of hydrogen, can alter the rate of metabolic reactions involving C-H bond cleavage, a phenomenon known as the kinetic isotope effect. This allows for the identification of specific sites of metabolism and can help in designing analogs with modified metabolic profiles. acs.org

The synthesis of deuterated 5,6-dimethoxy-1-indanone (B192829) has been documented, with deuterium incorporation achieved at specific positions. rsc.org The successful synthesis and the extent of deuterium incorporation are typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). rsc.org For instance, ¹H NMR can be used to determine the percentage of deuterium incorporation by comparing the integrals of the signals for the deuterated positions with those of unlabeled positions. rsc.org

Table 2: Characterization Data for Deuterated 5,6-Dimethoxy-1-indanone

| Compound | Position of Deuteration | % D Incorporation | Analytical Method |

|---|---|---|---|

| 5,6-Dimethoxy-1-indanone | C-2 Methylene | >97% | ¹H NMR Spectroscopy |

Data derived from supplementary information regarding the synthesis and characterization of deuterated compounds. rsc.org

Such labeled compounds are invaluable tools in drug discovery and development, providing critical insights into the absorption, distribution, metabolism, and excretion (ADME) properties of a parent molecule. acs.org

Chemical Reactivity and Transformations of 6,7 Dimethoxy 1 Indanone

Functional Group Transformations

The oxidation of substituted indanones can lead to the formation of quinones. For instance, the oxidation of 4,7-dimethoxy-1-indanone (B110822) with cerium ammonium (B1175870) nitrate (B79036) (CAN) results in the corresponding indanetrione. beilstein-journals.org A milder oxidant, phenyliodosyl bis(trifluoroacetate) (PIFA), can be used for the oxidation of phenolic indanones to yield quinones. beilstein-journals.org The rate of NADH oxidation by quinones increases with the oxidation potential of the quinone. nih.gov Specifically, for o-quinones, the relationship is described by the equation: log k_ox (M⁻¹s⁻¹) = -0.25 + 12.2 E₀(7) (V). nih.gov This regioselective oxidation of phenols to o-quinones using o-iodoxybenzoic acid (IBX) is a notable transformation, as it involves a double oxidation process where a hydroxy group is installed and the resulting catechol intermediate is then oxidized. nih.gov

Table 1: Oxidation of Phenols to o-Quinones with IBX nih.gov

| Starting Phenol | Solvent | Time (h) | Product | Yield (%) |

| 7 | CDCl₃ | 14 | 8 | 85 |

| 7 | d₇-DMF | 1.5 | 8 | ~100 |

| 9 | CDCl₃ | - | 8 | - |

| 9 | d₇-DMF | - | 8 | - |

Data extracted from a study on the regioselective oxidation of phenols. nih.gov

The ketone group of 6,7-dimethoxy-1-indanone and its derivatives can be reduced to the corresponding alcohol. vulcanchem.com For example, the reduction of 4,7-dimethoxy-6-methyl-1-indanone with sodium borohydride (B1222165) yields the corresponding indanol. cdnsciencepub.com Catalytic reduction of 2-amino-4,7-dimethoxy-1-indanone hydrochloride in ethanolic sodium hydroxide (B78521) also produces the amino alcohol. cdnsciencepub.com In some cases, prolonged heating of the resulting alcohol in concentrated acid can lead to dehydration and the formation of an aromatic hydrocarbon. cdnsciencepub.com The catalytic reduction of 2-amino-4,5-dimethoxy-1-indanone can yield 2-amino-4,5-dimethoxyindan, with 2-amino-4,5-dimethoxy-1-indanol as an isolable intermediate. oup.com

Hydroxymethylation of indanones can occur at the α-position to the carbonyl group. For instance, the asymmetric hydroxymethylation of 2-methyl-1-indanone (B98384) has been reported. chemicalbook.com Under acidic conditions, 5,6-Dimethoxy-1-indanone (B192829) can react with methanol (B129727) to form 5,6-Dimethoxy-1-(methoxymethyl) indan-2-one. bloomtechz.com A catalytic diastereoselective Prins reaction has been utilized for the hydroxymethylation of 1,3-diarylpropenes to form 1,3-dioxanes. researchgate.net

Esterification of the hydroxyl group can be achieved by reacting the corresponding alcohol with an anhydride (B1165640). While direct esterification of this compound itself is not described, its derivatives can undergo this reaction. For example, 5,6-dimethoxy-1-indanone can react with anhydrides to form the corresponding esters. bloomtechz.com The use of acetic anhydride is a common method for this transformation. google.com

Substituted 1-indanones can undergo various photochemical reactions. Irradiation of 4-substituted 7-(4'-alkenyloxy)-1-indanones can lead to complex multi-photon cascade processes, resulting in the formation of pentacyclic or other functionalized products. nih.govacs.org The solvent can play a crucial role in the reaction outcome. nih.gov For example, irradiation of certain 4-oxygenated indanones in trifluoroethanol resulted in a two-photon cascade involving an ortho photocycloaddition, a thermal disrotatory ring opening, and a [4π] photocyclization with yields ranging from 67–82%. acs.org Photoenolization is another key photochemical process for some indanone precursors, which can lead to the formation of substituted indan-1-ones. psu.eduresearchgate.net

Table 2: Photochemical Conversion of 4-Oxygenated Indanones acs.org

| Substrate | Product Yield (%) |

| Acetate 9 | 81 |

| Other examples | 67-82 |

Data from a study on the intramolecular ortho photocycloaddition of 4-substituted 7-(4′-alkenyloxy)-1-indanones. acs.org

Carboxylation reactions can be performed on indanone derivatives. For example, 2-alkoxycarbonyl-1-indanone derivatives can undergo decarboxylation in the presence of a base like potassium hydroxide or sodium hydroxide to yield the corresponding 2-(4-pyridyl)methyl-1-indanone derivative. googleapis.comgoogle.com

Reactions Involving the Indanone Core

The chemical behavior of this compound is characterized by a variety of reactions centered on its indanone core, leading to the formation of diverse and often biologically significant molecules.

Alkylation of this compound is a key transformation for creating substituted indanone derivatives. These reactions can introduce alkyl groups at various positions, influencing the molecule's steric and electronic properties. For instance, selective demethylation of one of the methoxy (B1213986) groups, followed by alkylation, allows for the introduction of different ether-linked side chains. A specific example involves the selective demethylation of 4,7-dimethoxy-1-indanone to yield 7-hydroxy-1-indanone, which is then alkylated using 1-bromo-4-pentene to form a diether. nih.govacs.org This subsequent product can undergo further selective demethylation at the other methoxy position, providing a handle for additional modifications. nih.govacs.org

The regioselectivity of alkylation can be a critical factor. For example, in Friedel-Crafts acylation reactions, the choice of solvent can influence the position of substitution, leading to different regioisomers such as 6,7-dimethoxy-2-methyl-1-indanone. orgsyn.org

The indanone core of this compound is a versatile scaffold for constructing complex polycyclic systems through various cyclization reactions. These processes are often employed in the synthesis of natural products and other biologically active compounds. nih.gov

One notable example is the intramolecular Friedel-Crafts acylation of related aryl propanoic acids to form the indanone ring system itself. nih.govacs.org Furthermore, the indanone can serve as a starting point for more complex cyclizations. For example, spiro-indanones can be formed via cyclization using reagents like HBr/AcOH, which can then be converted into biologically active benzopyronaphthoquinones. nih.gov

Photochemical reactions also play a significant role in the cyclization of indanone derivatives. For instance, 4-substituted 7-(4'-alkenyloxy)-1-indanones, which can be prepared from the corresponding aryl propanoic acids, undergo UV-A irradiation to yield complex pentacyclic or tetracyclic products through a cascade of reactions involving ortho photocycloaddition, thermal ring opening, and photocyclization. nih.govacs.org

The methoxy groups at the 6- and 7-positions of the indanone ring are key functional groups that can be modified through substitution reactions. These transformations are crucial for fine-tuning the electronic properties and biological activity of the resulting derivatives.

Selective demethylation is a common strategy to introduce other functional groups. Reagents like magnesium iodide can be used to selectively remove one of the methyl groups, furnishing a hydroxyl group that can then be subjected to further reactions such as alkylation. nih.govacs.org For instance, the selective demethylation of 4,7-dimethoxy-1-indanone with magnesium iodide yields 7-hydroxy-1-indanone. nih.govacs.org Similarly, sodium methanethiolate (B1210775) has been used for selective demethylation at elevated temperatures. nih.govacs.org

The position of the methoxy group can significantly influence the reactivity and properties of the molecule. Studies on methoxy-substituted 2-benzylidene-1-indanone (B110557) derivatives have shown that the position of the methoxy group on the indanone ring is critical for affinity to adenosine (B11128) A1 and A2A receptors. nih.gov For example, a 4-methoxy substitution on the indanone ring was found to be preferable over a 5-methoxy or 5,6-dimethoxy substitution for enhanced receptor affinity. nih.gov

The carbonyl group of this compound is reactive towards primary amines, leading to the formation of Schiff bases, which are compounds containing an imine or azomethine group (-C=N-). gsconlinepress.comnih.gov This reaction is a fundamental step in the synthesis of a wide array of heterocyclic compounds. The formation of a Schiff base is typically achieved through the condensation of the ketone with a primary amine, often under acid or base catalysis, or with the application of heat. gsconlinepress.com

These Schiff base intermediates are often not isolated but are used in situ for subsequent cyclization reactions. researchgate.net This tandem approach allows for the efficient construction of complex nitrogen-containing heterocyclic systems fused to the indanone framework. The electrophilic carbon and nucleophilic nitrogen of the imine bond in the Schiff base provide versatile points for further chemical transformations. gsconlinepress.com

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for controlling the reaction outcomes and designing new synthetic routes.

While specific detailed mechanistic studies on hydrogen autotransfer in cyclization reactions directly involving this compound are not extensively detailed in the provided context, the broader field of indanone synthesis provides insights into such mechanisms. Cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives to form 1-substituted-1H-indenes and 1-indanones is proposed to proceed through a mechanism involving a 1,5-hydrogen shift of an initial metal-vinylidene intermediate. organic-chemistry.orgorganic-chemistry.org This type of intramolecular hydrogen transfer is a key step in the formation of the final cyclized product. Such mechanisms are fundamental in various catalytic cyclization processes that lead to the formation of indanone and indene (B144670) structures.

Catalytic Cycles in Transition-Metal-Mediated Transformations

Transition-metal catalysis provides efficient pathways for the synthesis and functionalization of indanone scaffolds. While specific studies detailing catalytic cycles exclusively for this compound are not extensively documented, established mechanisms for related indanone systems, such as those catalyzed by palladium, offer significant insight. These cycles typically involve a sequence of oxidative addition, migratory insertion, and reductive elimination steps.

A notable transformation involving the indanone core is the palladium-catalyzed α-arylation. This reaction couples an aryl halide with the enolate of the indanone, forming a new carbon-carbon bond at the α-position. The catalytic cycle for such a transformation (Scheme 1) generally begins with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex, forming a Pd(II)-aryl intermediate. Subsequently, the indanone enolate, formed by deprotonation with a base, coordinates to the palladium center. The key bond-forming step is the reductive elimination from the Pd(II) complex, which generates the α-arylated indanone product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. The electron-donating methoxy groups on the benzene (B151609) ring of this compound increase the electron density of the enolate, which can influence its nucleophilicity and reactivity within the catalytic cycle.

Another relevant catalytic process is the reductive Heck reaction, which can be used to form the indanone ring system itself or to functionalize it. In a typical intramolecular Heck reaction to form a substituted indanone, a palladium(0) catalyst undergoes oxidative addition into an aryl halide bond of a suitable precursor. This is followed by migratory insertion of an olefin tethered to the aryl group. The resulting alkyl-palladium intermediate can then undergo β-hydride elimination to yield an unsaturated product, or, in a reductive Heck variant, be reduced to provide a saturated ring system. whiterose.ac.uk The specific ligands on the palladium catalyst play a crucial role in directing the reaction pathway and influencing the efficiency of the catalytic cycle. researchgate.net

Rhodium-catalyzed reactions also feature in the synthesis of indanones. For instance, the rhodium-catalyzed annulation of an aldehyde with an alkyne can proceed via ortho C-H activation to construct the indanone core. smolecule.com Transition metals like palladium are also pivotal in carbonylative cyclization reactions, which can be employed to build the indanone skeleton from appropriate starting materials. researchgate.net

Intermediates and Transition States in Reaction Pathways

The reaction pathways involving this compound are characterized by the formation of specific intermediates and transition states that dictate the outcome of the transformation. The nature of these transient species is influenced by the reagents, catalysts, and reaction conditions.

Enolate Intermediate: One of the most significant intermediates in the chemistry of this compound is the enolate, formed by the deprotonation of the α-carbon (C2). The presence of the adjacent carbonyl group significantly increases the acidity of the α-protons (pKa ≈ 19-20 in DMSO for simple ketones), facilitating enolate formation with a suitable base. masterorganicchemistry.com The resulting enolate is a powerful nucleophile, with its negative charge delocalized between the α-carbon and the oxygen atom of the carbonyl group. This resonance stabilization is key to its stability and reactivity. In the case of this compound, the enolate can react with various electrophiles, such as alkyl halides or aryl halides in the presence of a palladium catalyst, to form new C-C bonds at the C2 position. For example, the α-benzylation of 5,6-dimethoxy-1-indanone has been shown to proceed through a highly reactive enolate intermediate generated using the base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net The structure of this enolate intermediate is planar at the C1-C2-C=O segment, allowing for attack of electrophiles from either face, which can lead to stereochemical considerations in subsequent reactions.

Acylium Ion and Friedel-Crafts Intermediates: The synthesis of the this compound ring system itself often proceeds via an intramolecular Friedel-Crafts acylation of a precursor like 3-(3,4-dimethoxyphenyl)propanoic acid or its corresponding acyl chloride. nih.govucalgary.ca In this reaction, a strong Lewis acid (e.g., AlCl₃) or a protic superacid (e.g., trifluoromethanesulfonic acid) is used to generate a highly electrophilic acylium ion (R-C≡O⁺) intermediate. ucalgary.caorganic-chemistry.org This acylium ion is resonance-stabilized. The subsequent step involves the electrophilic attack of this acylium ion on the electron-rich aromatic ring. The transition state for this intramolecular cyclization is stabilized by the electron-donating effects of the two methoxy groups, which activate the aromatic ring towards electrophilic substitution and direct the cyclization to the ortho position. The attack on the aromatic ring forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion, which then loses a proton to restore aromaticity and yield the final indanone product. ucalgary.ca

Palladium Intermediates: In transition-metal-catalyzed reactions, organometallic intermediates are fundamental. For instance, in a palladium-catalyzed cross-coupling reaction to form the indanone, a σ-alkylpalladium intermediate is proposed to form. smolecule.com In such a process, the palladium catalyst inserts into a carbon-halogen bond, and subsequent reaction steps lead to the cyclized product. The stability and reactivity of these palladium intermediates (e.g., Pd(0), Pd(II)) are modulated by the ligands coordinated to the metal center and the electronic properties of the substrates involved. nih.gov

Table of Research Findings on Indanone Reactivity

| Reaction Type | Key Intermediate/Transition State | Catalyst/Reagent | Observations and Findings | Reference |

|---|---|---|---|---|

| Intramolecular Friedel-Crafts Acylation | Acylium ion; Arenium ion (Sigma complex) | Superacids (e.g., TfOH) or Lewis acids (e.g., AlCl₃) | Forms the indanone ring from 3-arylpropionic acid precursors. The reaction is often accelerated by non-conventional energy sources like microwaves. The methoxy groups activate the ring for electrophilic attack. | nih.govorganic-chemistry.org |

| α-Alkylation/Arylation | Enolate anion | Base (e.g., DBU, NaH); Pd catalyst for arylation | The enolate is a potent nucleophile for forming C-C bonds at the C2 position. The reaction of the enolate of 5,6-dimethoxy-1-indanone with benzyl (B1604629) bromide is a known example. Palladium catalysis allows for arylation at this position. | researchgate.netnih.gov |

| Rhodium-Mediated Annulation | Organorhodium species | [Rh(cod)Cl]₂ | Can construct the indanone core via C-H activation of a substituted benzaldehyde (B42025) and coupling with an alkyne. | smolecule.com |

| Palladium-Catalyzed Ring Opening/Cross-Coupling | σ-Alkylpalladium intermediate | Pd(0) complexes | Can be used to synthesize chiral indanones from cyclobutanone (B123998) precursors, proceeding through a σ-alkylpalladium intermediate. | smolecule.com |

Derivatization Strategies and Analogue Synthesis

Modification of the Indanone Core

The indanone core of 6,7-dimethoxy-1-indanone can be chemically modified to introduce new functionalities and ring systems. These modifications are crucial for developing new compounds with potentially enhanced biological activities.

The systematic introduction of substituents onto the this compound framework is a key strategy in medicinal chemistry to probe the structure-activity relationships (SAR) of a compound series. By modifying the core structure, researchers can identify which chemical groups are essential for biological activity and optimize the compound's properties.

For instance, a series of methoxy-substituted 2-benzylidene-1-indanone (B110557) derivatives were synthesized to investigate their potential as adenosine (B11128) A1 and A2A receptor antagonists. This study aimed to determine the optimal positioning of methoxy (B1213986) groups on the indanone ring to achieve high affinity for these receptors. The synthesis involved the aldol (B89426) condensation of a substituted 1-indanone (B140024) with a corresponding benzaldehyde (B42025). One such derivative, (E)-2-(3,4-dihydroxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, was prepared from 5,6-dimethoxy-1-indanone (B192829) and 3,4-dihydroxybenzaldehyde nih.gov. These studies are fundamental in guiding the design of more potent and selective therapeutic agents. The introduction of electron-withdrawing groups or hydroxyl groups has been shown to be beneficial for the activity of some indanone derivatives eurekaselect.com.

| Starting Material | Reagent | Product | Purpose |

| 5,6-Dimethoxy-1-indanone | 3,4-Dihydroxybenzaldehyde | (E)-2-(3,4-Dihydroxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | SAR studies for Adenosine A1 and A2A receptor affinity |

Spiro compounds, characterized by two rings connected through a single shared atom, represent a unique class of molecules with diverse biological activities. The synthesis of spiroindanone derivatives from this compound introduces conformational rigidity and a three-dimensional architecture that can be advantageous for biological target recognition.

A general route to spiro-1-indanones has been demonstrated in the synthesis of an anticancer agent, benzopyronaphthoquinone. This synthesis commenced with a 2,2-disubstituted-1-indanone, which underwent cyclization to form the spiro-1-indanone intermediate nih.govbeilstein-journals.org. While this example does not start with this compound specifically, the synthetic strategy is applicable. Another approach involves the diastereoselective oxa-hetero-Diels-Alder reaction between indane-1,3-dione and 3-vinyl-2H-chromene derivatives to produce novel spiro indanone fused pyrano[3,2-c]chromene derivatives rsc.org. These methods highlight the potential for creating complex spirocyclic systems from indanone precursors.

| Precursor Type | Reaction Type | Product Class |

| 2,2-Disubstituted-1-indanone | Cyclization (HBr/AcOH) | Spiro-1-indanone |

| Indane-1,3-dione | Oxa-hetero-Diels-Alder | Spiro indanone fused pyrano[3,2-c]chromene |

The fusion of a heterocyclic ring, such as an isoxazole, to the indanone core leads to the formation of indeno[1,2-c]isoxazole analogues. This strategy can significantly alter the electronic and steric properties of the parent molecule, potentially leading to novel biological activities.

A synthetic route to isoxazole-fused 1-indanones has been developed, which involves a multi-step process starting from diethyl phthalate. The key steps include the formation of indane-1,3-dione, followed by a Knoevenagel condensation with an aromatic aldehyde to yield a chalcone (B49325) derivative. The subsequent reaction with hydroxylamine hydrochloride and an intramolecular 1,4-addition results in the formation of the isoxazole-fused 1-indanone derivative nih.gov. This methodology provides a framework for the synthesis of such fused systems, which could be adapted for this compound.

| Intermediate | Key Reaction Steps | Final Product |

| Indane-1,3-dione | 1. Knoevenagel condensation with aromatic aldehyde | Isoxazole fused 1-indanone |

| 2. Reaction with hydroxylamine hydrochloride | ||

| 3. Intramolecular 1,4-addition |

Derivatization of Methoxy Groups

The two methoxy groups at the 6- and 7-positions of the indanone ring are key functional handles for derivatization. Selective chemical transformations of these groups can lead to a range of analogues with modified properties.

Selective demethylation of one or both methoxy groups in this compound to the corresponding hydroxyindanones is a valuable transformation. The resulting phenolic hydroxyl groups can serve as points for further functionalization or can be crucial for biological activity, particularly for interactions with biological targets through hydrogen bonding.

Various reagents and conditions can be employed for the selective demethylation of aryl methyl ethers rsc.org. For instance, aluminum chloride in a dry ethereal solution has been successfully used for the selective demethylation of the 5-methoxyl group in flavanones, a reaction that could be applicable to dimethoxy-indanones ias.ac.in. A notable application of a dimethoxy-indanone in synthesis involves the preparation of (+)-6-methoxy mellein, a naturally occurring dihydroisocoumarin. This synthesis started from 5,7-dimethoxy-indanone, implying a demethylation step was involved in the synthetic sequence ias.ac.in. Biocatalytic approaches using oxidative demethylases are also emerging as a green alternative for the selective demethylation of aryl methyl ethers nih.gov.

| Reagent/Method | Substrate Class | Outcome |

| Aluminum chloride in ether | Methoxy flavanones | Selective demethylation of the 5-methoxyl group |

| Oxidative demethylase (e.g., from Pseudomonas sp.) | Aryl methyl ethers | Selective biocatalytic demethylation |

Hybrid Molecule Design and Synthesis

Hybrid molecule design involves the combination of two or more distinct pharmacophores into a single molecule. This approach aims to create multifunctional molecules that can interact with multiple biological targets or possess a combination of desired properties. This compound has been utilized as a key building block in the synthesis of several hybrid molecules.

One example is the synthesis of novel derivatives of 5,6-dimethoxy-1-indanone coupled with a substituted pyridine (B92270) ring. The synthesis involves the formation of a Schiff's base of the indanone with 2-cyanoacetohydrazide, followed by cyclization with 2-arylidenemalononitrile to yield 6-amino-1-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylideneamino)-2-oxo-4-aryl-1,2-dihydropyridine-3,5-dicarbonitrile derivatives researchgate.net.

Another strategy involves the design and synthesis of indanone-chalcone hybrids as potential inhibitors of human carboxylesterase 2 (hCES2A). These hybrids are synthesized through the Claisen-Schmidt condensation of a substituted indanone with an appropriate aldehyde nih.gov.

Furthermore, 5,6-dimethoxy-1-indanone has been used as a precursor in the synthesis of donepezil-lipoic acid hybrids. The synthesis involves an aldol condensation of the indanone with N-Boc-4-piperidinemethanol followed by several steps to couple the lipoic acid moiety semanticscholar.org.

| Hybrid Molecule Class | Synthetic Strategy | Starting Indanone |

| Indanone-Pyridine Hybrids | Schiff's base formation and cyclization | 5,6-Dimethoxy-1-indanone |

| Indanone-Chalcone Hybrids | Claisen-Schmidt condensation | Substituted 1-indanones |

| Donepezil-Lipoic Acid Hybrids | Aldol condensation and subsequent coupling | 5,6-Dimethoxy-1-indanone |

Integration with Chalcone Scaffolds

The hybridization of indanone and chalcone scaffolds has been explored to create novel compounds with significant biological potential. Chalcones, known for their α,β-unsaturated carbonyl system, possess a wide range of pharmacological activities, including antiviral and enzyme-inhibiting properties. nih.govfrontiersin.org The synthesis of these hybrids is typically achieved through an aldehyde-ketone condensation reaction. nih.gov

This strategy has been successfully used to develop potent inhibitors of human carboxylesterase 2 (hCES2A), an enzyme crucial in the metabolism of many ester-containing drugs. nih.gov Structure-activity relationship studies of these indanone-chalcone hybrids revealed that specific substitutions, such as a hydroxyl group at the C4' position and an N-alkyl group at the C6 site, were beneficial for inhibitory activity. nih.gov One such N-alkylated 1-indanone-chalcone hybrid, designated B7, demonstrated potent and specific inhibition of hCES2A with a mixed inhibition mechanism and a Kᵢ value of 0.068 μM. nih.gov

In another application, indanone-chalcone derivatives were synthesized and evaluated for their antiviral activity against the Tobacco Mosaic Virus (TMV). nih.govresearchgate.net Several of these compounds exhibited good therapeutic and protective activities. nih.gov

Table 1: Bioactivity of Indanone-Chalcone Hybrids

| Compound | Target | Activity Metric | Value |

|---|---|---|---|

| B7 | hCES2A | Kᵢ | 0.068 μM nih.gov |

| N2 | TMV (Therapeutic) | EC₅₀ | 70.7 μg/mL nih.govresearchgate.net |

| N7 | TMV (Therapeutic) | EC₅₀ | 89.9 μg/mL nih.govresearchgate.net |

| N2 | TMV (Protective) | EC₅₀ | 60.8 μg/mL nih.govresearchgate.net |

| N10 | TMV (Protective) | EC₅₀ | 120.3 μg/mL nih.govresearchgate.net |

Combination with Carbamate (B1207046) Moieties

The incorporation of carbamate moieties into the this compound structure is another strategy for generating novel derivatives. The preparation of indanone derivatives through a carbamate-aldehyde reaction has been documented in the chemical literature. nih.gov More recently, this combination has been explored in the context of developing multi-target agents for Alzheimer's disease. For instance, a series of N-alkylpiperidine carbamates were developed to target cholinesterases (AChE, BChE) and monoamine oxidases (MAO-A, MAO-B), key enzymes in the pathophysiology of Alzheimer's disease. nih.gov This approach leverages the structural features of the indanone core, which is also present in established Alzheimer's drugs.

Fusion with Donepezil Moieties

The this compound moiety is a critical structural component of donepezil, a primary medication used for the treatment of Alzheimer's disease. nih.govnih.gov This has inspired the rational design and synthesis of new multitargeting molecules that incorporate this essential feature. acs.org By fusing the dimethoxyindanone moiety with other structural elements, researchers have developed novel compounds aimed at addressing multiple pathological factors in Alzheimer's disease, including cholinergic deficiency, amyloid-beta (Aβ) aggregation, and oxidative stress. nih.govacs.org

One such derivative, compound 4b, emerged from a series designed to integrate the key molecular features of donepezil. nih.govacs.org This compound demonstrated multitargeting properties, including potent inhibition of acetylcholinesterase (AChE) and significant inhibition of Aβ₁₋₄₂ aggregation. nih.govacs.org Molecular modeling and in vivo studies in mice confirmed its potential as an anti-Alzheimer's agent. nih.govacs.org

Table 2: Bioactivity of Donepezil-Inspired Indanone Derivatives

| Compound | Target | Activity Metric | Value |

|---|---|---|---|

| 4b | Acetylcholinesterase (AChE) | IC₅₀ | 0.78 μM nih.govacs.org |

| 4b | Aβ₁₋₄₂ Aggregation | % Inhibition | 53.04% nih.govacs.org |

Coupling with Substituted Pyridine

The chemical scaffold of this compound has been coupled with substituted pyridines to synthesize new compounds with potential antimicrobial properties. researchgate.net The synthetic route involves creating a Schiff's base from the indanone, followed by a cyclization reaction to produce 6-amino-1-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylideneamino)-2-oxo-4-aryl-1,2-dihydropyridine-3,5-dicarbonitrile derivatives. researchgate.net The resulting compounds were screened for antimicrobial activity and showed promising antibacterial effects. researchgate.net

Synthesis of Isoquinoline (B145761) Derivatives from this compound

The 1-indanone core is a valuable synthon for constructing more complex fused heterocyclic systems, such as isoquinolines. Isoquinoline and its derivatives are prevalent in natural alkaloids and are recognized as "privileged scaffolds" in medicinal chemistry due to their broad biological activity. mdpi.com An efficient one-pot domino protocol has been developed to synthesize the cyclopenta[ij]isoquinoline skeleton, a core structure found in azafluoranthene and proaporphine alkaloids, starting from a 1-indanone scaffold. nih.gov This demonstrates the utility of this compound not only for simple derivatization but also for the annulation reactions required to build intricate, polycyclic frameworks of significant biological interest. nih.gov

Spectroscopic and Computational Studies of 6,7 Dimethoxy 1 Indanone and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of molecular structures. For 6,7-dimethoxy-1-indanone, a variety of spectroscopic methods are employed to confirm its identity and explore its chemical features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei.

¹H NMR: In ¹H NMR spectroscopy of indanone derivatives, the chemical shifts, integration, and multiplicity of the peaks provide a wealth of information. For instance, the methylene protons on the cyclopentanone ring typically appear as distinct signals due to their chemical environment. Aromatic protons can be identified in the downfield region of the spectrum, and their coupling patterns reveal their substitution on the benzene (B151609) ring. The methoxy (B1213986) groups (-OCH₃) on the aromatic ring of this compound would be expected to produce sharp singlet peaks in the upfield region.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon of the indanone structure is highly characteristic and appears significantly downfield. The carbons of the methoxy groups and the aromatic ring also have distinct chemical shifts that help confirm the substitution pattern. For various indanone derivatives, ¹³C NMR spectra have been crucial in structural confirmation. nih.gov

NOESY: 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are used to determine the spatial proximity of atoms within a molecule. For complex indanone structures, NOESY can reveal through-space correlations between protons, which is vital for establishing stereochemistry and conformation. preprints.org For example, analyzing the NOESY spectral data can provide information about the orientation of functional groups surrounding a stereogenic center. preprints.org

| Technique | Key Feature | Typical Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | ~7.0 - 8.0 | Specific shifts and coupling constants depend on substitution pattern. |

| ¹H NMR | Methoxy Protons (-OCH₃) | ~3.8 - 4.1 | Typically appear as sharp singlets. |

| ¹H NMR | Aliphatic Protons (CH₂) | ~2.5 - 3.5 | Protons adjacent to the carbonyl group are typically more downfield. |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~190 - 210 | Highly deshielded and characteristic. |

| ¹³C NMR | Aromatic Carbons | ~110 - 160 | Shifts are influenced by substituents like methoxy groups. |

| ¹³C NMR | Methoxy Carbons (-OCH₃) | ~55 - 65 | Characteristic signal for methoxy groups. |

| ¹³C NMR | Aliphatic Carbons (CH₂) | ~25 - 40 | Reflects the carbon backbone of the cyclopentanone ring. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of an indanone derivative typically shows a strong, sharp absorption band for the carbonyl (C=O) group stretch, generally appearing in the range of 1650-1700 cm⁻¹. preprints.org Other significant peaks include those for C-H stretching of the aromatic and aliphatic parts of the molecule, and C-O stretching from the methoxy groups. masterorganicchemistry.com

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Carbonyl (C=O) Stretch | 1680 - 1710 | Strong, Sharp |

| Aromatic C=C Stretch | 1500 - 1600 | Medium to Strong |

| C-O Stretch (Ether) | 1200 - 1300 | Strong |

Mass Spectrometry (MS, GC-MS, HRMS, LC-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It works by ionizing molecules and then sorting them based on their mass-to-charge ratio (m/z).

GC-MS: Gas Chromatography-Mass Spectrometry combines the separation capabilities of GC with the detection power of MS. For the related compound 5,6-Dimethoxy-1-indanone (B192829), GC-MS analysis shows a prominent molecular ion peak at m/z 192, corresponding to its molecular weight. nih.gov

HRMS: High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental formula of a compound. preprints.org

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is another hybrid technique used for the analysis of complex mixtures and for structural elucidation by analyzing the fragmentation patterns of ions. nih.gov

UV-Vis Spectroscopy for Optical Properties

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The extent of conjugation in a molecule significantly affects its absorption wavelength. utoronto.ca Indanone derivatives, containing a conjugated π-electron system, exhibit characteristic absorption maxima (λmax). Extending the conjugation results in a shift to longer wavelengths (bathochromic shift) and an increase in absorbance (hyperchromic shift). utoronto.ca The optical properties of these compounds are also influenced by the solvent environment. utoronto.ca

Electrochemical Studies (Cyclic Voltammetry)

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a substance. researchgate.net By measuring the current response of an electroactive species to a linearly cycled potential sweep, CV can determine the oxidation and reduction potentials of a compound. This provides valuable information about the stability of its different oxidation states and the kinetics of electron transfer. researchgate.net For compounds like this compound, CV can be used to investigate how the electron-donating methoxy groups influence the electrochemical behavior of the indanone core. The peak currents observed in voltammograms can also be used for quantitative analysis, as they are often proportional to the concentration of the analyte. researchgate.net

Computational Chemistry and Modeling

Computational chemistry provides theoretical insights that complement experimental data, offering a deeper understanding of molecular structure and properties. Density Functional Theory (DFT) is a widely used computational method for this purpose. mdpi.comnih.gov

DFT calculations, often using methods like B3LYP, can be employed to:

Optimize Molecular Geometry: Predict the most stable three-dimensional structure of this compound, including bond lengths and angles. nih.gov

Predict Spectroscopic Data: Calculate theoretical vibrational frequencies (for comparison with IR spectra) and NMR chemical shifts. nih.govnih.gov These calculations aid in the assignment of experimental spectra.

Analyze Electronic Structure: Investigate the distribution of electrons within the molecule, including the analysis of molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ukm.my The energy gap between HOMO and LUMO is related to the molecule's electronic transitions and reactivity.

Study Energetic Properties: Energetic effects of substituents, such as the methoxy groups on the indanone core, can be analyzed to determine their contribution to the molecule's stability and enthalpy of formation. mdpi.comresearchgate.net

For the related 5,6-dimethoxy-1-indanone, computational studies have been used to analyze its structure, vibrational spectra, and electronic properties, demonstrating a strong correlation between theoretical predictions and experimental results. nih.gov Similar computational approaches provide a powerful framework for investigating the properties of this compound. nih.gov

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comnih.gov It is widely employed in computational chemistry to determine a molecule's optimized geometry, which corresponds to its most stable three-dimensional arrangement of atoms, as well as its electronic properties. google.comyoutube.com DFT calculations can accurately predict various structural parameters, including bond lengths, bond angles, and dihedral angles.

For the 1-indanone (B140024) scaffold, DFT has been utilized to study the geometric and electronic properties of various derivatives. nih.gov These studies provide insights into how different substituents on the indanone core influence its structure and electron distribution. semanticscholar.org In the case of this compound, the two methoxy groups are expected to significantly impact its electronic properties. As electron-donating groups, they increase the electron density on the aromatic ring, which in turn affects the reactivity and intermolecular interactions of the molecule.

While specific DFT calculation results for this compound are not extensively detailed in the available literature, a computational study would typically involve optimizing the molecule's geometry using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)). nih.gov The output of such a calculation would provide precise values for the bond lengths and angles, as well as the distribution of electron density and the molecular electrostatic potential. This information is foundational for understanding the molecule's physical and chemical behavior.

Table 1: Predicted Parameters from DFT Optimization of this compound (Note: The following are examples of parameters that would be determined from a DFT analysis; specific values require dedicated computational studies.)

| Parameter Type | Atoms Involved | Predicted Value |

| Bond Length | C=O | To be determined (Å) |

| Bond Length | C6-O(methoxy) | To be determined (Å) |

| Bond Length | C7-O(methoxy) | To be determined (Å) |

| Bond Angle | C5-C6-C7 | To be determined (°) |

| Dihedral Angle | C5-C6-O-C(methyl) | To be determined (°) |

| Dipole Moment | - | To be determined (Debye) |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govfrontiersin.org This method is crucial in drug discovery for understanding how a potential drug molecule might interact with its biological target. sci-hub.ru Docking simulations calculate a binding score, such as binding energy, which estimates the strength of the interaction. mdpi.com

Derivatives of 1-indanone have been the subject of numerous molecular docking studies, often in the context of developing inhibitors for enzymes like acetylcholinesterase (AChE), which is a key target in Alzheimer's disease research. nih.govnih.gov These studies have shown that the indanone scaffold can fit into the active sites of such enzymes, with the carbonyl group and any substituents playing key roles in forming interactions with amino acid residues. sci-hub.ru

For this compound, a molecular docking study would elucidate its potential to bind to various protein targets. The carbonyl oxygen of the indanone ring could act as a hydrogen bond acceptor, while the aromatic ring could engage in π-π stacking or hydrophobic interactions. The methoxy groups at the 6 and 7 positions would also influence binding, potentially forming additional hydrogen bonds or hydrophobic contacts, depending on the topology of the receptor's active site. The results of such a study would predict the binding affinity and specific interactions governing the ligand-target complex.

Table 2: Illustrative Molecular Docking Results for an Indanone Derivative (Note: This table demonstrates the type of data obtained from molecular docking studies; the values are not specific to this compound.)

| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Acetylcholinesterase | Indanone Derivative | -9.5 | Trp286, Tyr341 | π-π Stacking |

| Acetylcholinesterase | Indanone Derivative | -9.5 | Ser293, His447 | Hydrogen Bond |

Molecular Orbital Calculations

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron occupying a specific molecular orbital with a discrete energy level. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are critical for determining a molecule's chemical reactivity and electronic properties. mjcce.org.mk The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. ripublication.com

Computational studies on indanone derivatives have included the calculation of HOMO and LUMO energies to understand their electronic behavior. nih.govnih.gov For this compound, the electron-donating nature of the two methoxy groups would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for such reactions. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. ripublication.com These parameters are typically calculated using methods like DFT. materialsciencejournal.org

Table 3: Key Parameters from Molecular Orbital Calculations (Note: This table illustrates the typical outputs of MO calculations; specific values for this compound would need to be computationally determined.)

| Parameter | Description | Predicted Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | To be determined (eV) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | To be determined (eV) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | To be determined (eV) |

| Ionization Potential | Energy required to remove an electron | To be determined (eV) |

| Electron Affinity | Energy released when an electron is added | To be determined (eV) |

Conformational Analysis and Flexibility Studies (e.g., Rotational Freedom of Methoxy Groups)

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For molecules with flexible substituents, like the methoxy groups in this compound, understanding their rotational freedom and preferred orientations is essential for a complete structural description. colostate.edu A common computational method for this is a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. uni-muenchen.deq-chem.comgaussian.com

In this compound, the two methoxy groups are adjacent on the aromatic ring. A PES scan would involve systematically rotating these groups around their bonds to the aromatic ring and calculating the energy at each step. This would reveal the rotational energy barriers and identify the lowest-energy (most stable) conformations. The proximity of the two methoxy groups suggests that steric hindrance could play a significant role in determining their preferred orientations, potentially restricting their free rotation. The results of such a study are crucial for understanding how the molecule presents itself for intermolecular interactions, such as in a protein binding site.

Prediction of Homologous Properties and Reactivity

The prediction of properties and reactivity for a series of related compounds (a homologous series) is often achieved through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. nih.gov These methods correlate variations in the chemical structure of molecules with their biological activity or physical properties. nih.gov The correlations are based on molecular descriptors, which are numerical values that characterize the chemical's properties (e.g., electronic, steric, hydrophobic).

For this compound, its properties can be predicted by including it in a QSAR study of indanone derivatives. nih.govnih.gov The necessary molecular descriptors can be calculated using the computational methods described in the previous sections. For example, electronic properties like HOMO/LUMO energies and charge distributions (from DFT and MO calculations), as well as shape and size descriptors, would be used as inputs for the QSAR model. The model could then predict the biological activity of this compound, for instance, its potency as an enzyme inhibitor, based on the established relationships for the homologous series. Reactivity indices derived from conceptual DFT, such as electrophilicity and nucleophilicity, can also be used to predict how the molecule will behave in chemical reactions. mdpi.com

Applications in Medicinal Chemistry Research

Role as a Synthetic Intermediate for Pharmaceutical Compounds

The utility of 6,7-Dimethoxy-1-indanone as a precursor is well-documented in the synthesis of several classes of pharmaceutical compounds. Its chemical reactivity allows for modifications at the C2 position, adjacent to the carbonyl group, enabling the attachment of diverse functional groups and the construction of novel heterocyclic systems.

One of the most significant applications of this compound is its role as a key starting material in the industrial synthesis of Donepezil, a prominent medication used for the treatment of Alzheimer's disease. The synthesis involves an aldol (B89426) condensation reaction between 5,6-dimethoxy-1-indanone (B192829) (an isomer and common synonym for this compound in synthetic literature) and 1-benzyl-4-piperidinecarboxaldehyde. This reaction, typically carried out in the presence of a base, yields a crucial unsaturated intermediate. The subsequent hydrogenation of the exocyclic double bond in this intermediate leads to the final structure of Donepezil. This synthetic route is efficient and has been developed for large-scale preparation.

Table 1: Key Reaction in Donepezil Synthesis

| Reactant 1 | Reactant 2 | Key Intermediate | Final Product |

|---|

This table outlines the primary reactants and products in a common synthetic pathway for Donepezil.

While the dihydrooxazolo[2,3-a]isoquinolinium skeleton has been identified as a novel scaffold for potent and selective inhibitors of human carboxylesterase 2 (hCE2), its direct synthesis originating from this compound is not prominently detailed in the reviewed scientific literature nih.gov. Research has focused on the biological activity of the final compounds rather than their synthesis from this specific indanone precursor nih.gov.

The this compound core is a foundational building block for the development of new therapeutic agents. Researchers have utilized this scaffold to synthesize extensive libraries of novel 1-indanone (B140024) derivatives for various medicinal applications.

Anti-Alzheimer's Agents: In one study, 5,6-dimethoxy-indan-1-one was the starting point for a four-stage synthesis of 42 novel derivatives designed as multifunctional agents against Alzheimer's disease acs.orgresearchgate.net. The process involved a Claisen-Schmidt condensation followed by further modifications to attach different amine-containing side chains acs.org. These compounds were subsequently evaluated for their ability to inhibit key enzymes and pathological processes associated with the disease researchgate.net.

Antimicrobial Agents: Another synthetic application involves using 5,6-dimethoxy-1-indanone to create compounds with potential antimicrobial properties. A synthetic scheme was developed to produce novel derivatives where a substituted pyridine (B92270) ring system is coupled to the indanone core. This was achieved by first forming a Schiff's base from the indanone, followed by a cyclization reaction to yield complex heterocyclic molecules that demonstrated promising antibacterial activity researchgate.net.

This compound is a precursor for synthesizing compounds belonging to the 3-phenylisoquinoline (B1583570) class, which have been investigated for their antibacterial properties. The synthesis begins with the conversion of 5,6-dimethoxy-1-indanone into 3-Bromo-6,7-dimethoxyisoquinolin-1-one. This brominated intermediate is then utilized in Suzuki coupling reactions with various arylboronic acids to introduce a phenyl group at the 3-position, yielding a range of 3-phenylisoquinoline derivatives. These compounds were subsequently evaluated for their activity against bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Pharmacological Activity and Mechanistic Insights

The indanone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its recurring presence in molecules with significant pharmacological effects, particularly those targeting the central nervous system. nih.gov Derivatives of this compound have shown potential in modulating key biological targets related to neurodegeneration.

The indanone nucleus is a core component of molecules designed to have neuroprotective effects. nih.gov Its derivatives are capable of interacting with several critical enzymes associated with the pathophysiology of neurological disorders. nih.gov

Research into novel derivatives synthesized from 5,6-dimethoxy-1-indanone has provided specific insights into their potential neuroprotective mechanisms:

Enzyme Inhibition: A study focused on newly designed indanone derivatives for Alzheimer's disease demonstrated that specific compounds were effective inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B) enzymes researchgate.net. The inhibition of these enzymes is a key strategy in managing the symptoms of Alzheimer's disease.

Anti-Amyloid Aggregation: The same study found that several of the 5,6-dimethoxy-1-indanone derivatives exhibited significant inhibitory activity against the aggregation of β-amyloid plaques, a central pathological hallmark of Alzheimer's disease researchgate.net.

Antioxidant Activity: The compounds also displayed notable antioxidant properties, which is crucial for neuroprotection as oxidative stress is a major contributor to neuronal damage in neurodegenerative conditions researchgate.net.

These findings highlight that while this compound is primarily a synthetic intermediate, its core structure contributes to the ability of its derivatives to engage with multiple targets involved in neurodegeneration, thereby conferring potential neuroprotective effects. researchgate.netnih.gov

Table 2: Investigated Neuroprotective Mechanisms of 5,6-Dimethoxy-1-indanone Derivatives

| Mechanism of Action | Target | Relevance to Neuroprotection |

|---|---|---|

| Enzyme Inhibition | AChE, BChE, MAO-B | Increases neurotransmitter levels and modulates neuro-inflammation. |

| Anti-Aggregation | β-Amyloid Plaques | Reduces the formation of toxic protein aggregates in the brain. |

This table summarizes the key neuroprotective activities and targets investigated for derivatives of 5,6-dimethoxy-1-indanone.

Neuroprotective Effects

Modulation of Neurodegenerative Processes (e.g., Alzheimer's Disease)

Research into the therapeutic potential of indanone-based compounds for neurodegenerative diseases has led to the investigation of derivatives of this compound. A notable example is a multi-target-directed ligand (MTDL) derived from a structurally similar compound, 5,6-dimethoxy-indanone. This novel MTDL, known as (E)-3-((5,6-dimethoxy-1-oxo-1,3-dihydro-2H-inden-2-ylidene)-methyl)phenylethyl(methyl) carbamate (B1207046) (referred to as AP5), has demonstrated the ability to alleviate cognitive decline in animal models of Alzheimer's disease. The therapeutic strategy behind such multi-target agents is to simultaneously address several pathological aspects of the disease.

Prevention of Neuronal Cell Degeneration

The neuroprotective effects of this compound derivatives are a key area of investigation. The aforementioned derivative, AP5, has been shown to prevent neuronal and synaptic damage in Alzheimer's disease models. By targeting multiple pathological pathways, such compounds aim to protect neurons from the degenerative processes characteristic of the disease. The indanone scaffold is considered a promising basis for the development of neuroprotective agents.

Inhibition of Amyloid-β (Aβ) Aggregation

A hallmark of Alzheimer's disease is the aggregation of amyloid-β (Aβ) peptides into plaques in the brain. The ability to inhibit this process is a critical therapeutic goal. Research has shown that derivatives of 5,6-dimethoxy-indanone, such as AP5, can interfere with Aβ aggregation. Specifically, AP5 has been found to lower the deposition of Aβ plaques and reduce the levels of insoluble Aβ in the brains of animal models. This suggests that the dimethoxy-indanone structure can serve as a valuable pharmacophore for the design of Aβ aggregation inhibitors.

Influence on Gene Expression Related to Cell Survival and Apoptosis

Currently, there is a lack of specific research in the public domain detailing the direct influence of this compound or its immediate derivatives on gene expression related to cell survival and apoptosis. While the broader class of indanone compounds has been investigated for anticancer properties, which involves the modulation of apoptotic pathways, specific data for the 6,7-dimethoxy substituted variant in the context of neuroprotection-related gene expression is not available. This represents an area for future research to fully elucidate the therapeutic potential of this compound.

Recovery of Microglial Phagocytic Activity

Neuroinflammation and the role of microglia, the brain's resident immune cells, are central to the pathology of Alzheimer's disease. In a healthy brain, microglia clear cellular debris and toxic proteins, including Aβ, through phagocytosis. In Alzheimer's disease, this function is impaired. A significant finding from the research on the 5,6-dimethoxy-indanone derivative, AP5, is its ability to recover the phagocytic activity of microglial cells towards Aβ. This anti-inflammatory response also involved a shift in the microglial phenotype to a more beneficial state, further highlighting the potential of the dimethoxy-indanone scaffold in modulating neuroinflammation.

Enzyme Interaction and Modulation

Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

The inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary strategy for the symptomatic treatment of Alzheimer's disease. By inhibiting these enzymes, the levels of the neurotransmitter acetylcholine (B1216132) in the brain are increased, which can lead to improvements in cognitive function. The indanone scaffold is a key component of the well-known AChE inhibitor, donepezil.

Derivatives of dimethoxy-indanone have been specifically designed and synthesized to act as cholinesterase inhibitors. The novel multi-target-directed ligand AP5, which incorporates the 5,6-dimethoxy-1-indanone moiety, has been shown to be an effective inhibitor of AChE. In silico modeling suggests that AP5 can bind to both the catalytic and peripheral anionic sites of the AChE enzyme.

The following table presents the inhibitory activity of the 5,6-dimethoxy-1-indanone derivative, AP5, against human acetylcholinesterase.

| Compound | Target Enzyme | IC50 (µM) |

| (E)-3-((5,6-dimethoxy-1-oxo-1,3-dihydro-2H-inden-2-ylidene)-methyl)phenylethyl(methyl) carbamate (AP5) | Human Acetylcholinesterase (hAChE) | 0.12 ± 0.02 |

This data is for a derivative of 5,6-dimethoxy-1-indanone and is presented to illustrate the potential of the dimethoxy-indanone scaffold. Specific inhibitory data for this compound is not currently available in the reviewed literature.

Interaction with Cytochrome P450 Isoforms (CYP3A4, CYP2D6) for Metabolic Pathway Elucidation

A comprehensive search of scientific literature did not yield specific studies detailing the interaction of this compound or its direct derivatives with the cytochrome P450 isoforms CYP3A4 and CYP2D6 for the purpose of metabolic pathway elucidation.

Inhibition of Viral RNA Polymerase (e.g., Herpes virus, HIV)

While research on this compound's direct activity against Herpes virus or HIV RNA polymerase is not available, significant findings have been reported for a thiosemicarbazone derivative of the related compound, 5,6-dimethoxy-1-indanone. This derivative has been identified as a non-nucleoside inhibitor of viral RNA-dependent RNA polymerase (RdRp).

Studies on Bovine Viral Diarrhea Virus (BVDV), a surrogate model for Hepatitis C Virus, demonstrated that the thiosemicarbazone of 5,6-dimethoxy-1-indanone acts on the viral RdRp. asm.orgnih.gov The research showed that the compound inhibits the activity of BVDV replication complexes at a time point corresponding with the start of viral RNA synthesis. asm.orgnih.gov Docking studies within the crystal structure of the BVDV RdRp suggested that the indanone ring of the compound has close contact with several residues in the fingers domain of the enzyme. asm.orgnih.gov The development of resistance in BVDV mutants was mapped to specific mutations (N264D and A392E) within the RdRp, which prevented effective interaction with the inhibitor. asm.orgplos.org